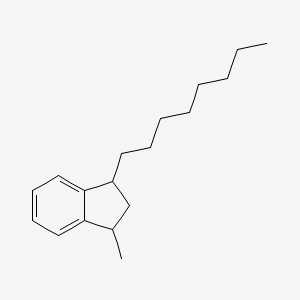![molecular formula C11H10ClFN2O B13729912 {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound that features a pyrazole ring substituted with a chlorofluorophenyl group and a methanol group
Preparation Methods
The synthesis of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be compared with similar compounds such as:
1-[(2-Chloro-4-fluorophenyl)methyl]piperazine hydrochloride: This compound features a piperazine ring instead of a pyrazole ring and is used in research as a building block for various chemical syntheses.
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole: This compound contains an imidazole ring and a methylsulfonyl group, and is used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10ClFN2O |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10ClFN2O/c12-11-3-10(13)2-1-9(11)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
InChI Key |
ICBCSMQXZLLSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


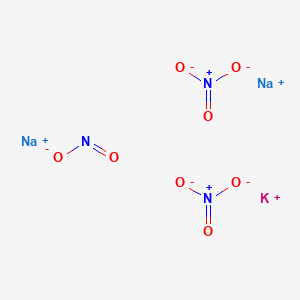
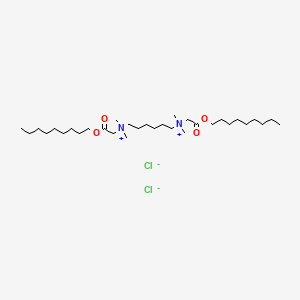
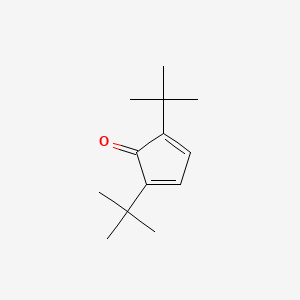
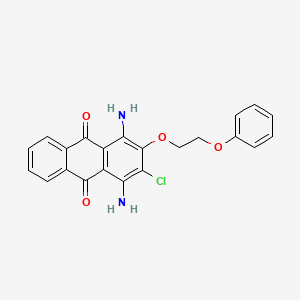
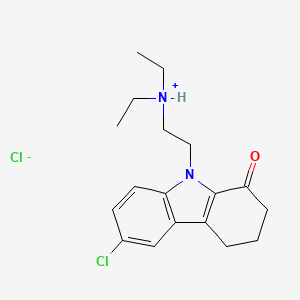
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
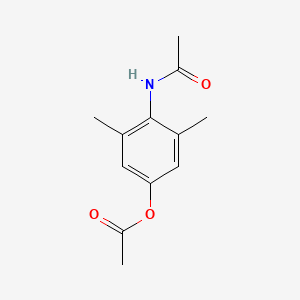


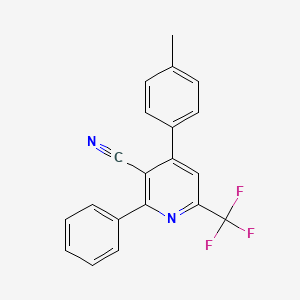

![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
